

An In-depth Technical Guide to 1,9-Nonanediol (CAS: 3937-56-2)

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Compound of Interest

Compound Name: 1,9-Nonanediol

Cat. No.: B147092

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Nonanediol (CAS number: 3937-56-2), also known as nonamethylene glycol, is a linear aliphatic diol with the chemical formula $\text{HO}(\text{CH}_2)_9\text{OH}$. This nine-carbon chain, terminally substituted with hydroxyl groups, imparts a unique combination of properties, making it a valuable building block in various fields, including polymer chemistry, specialty chemicals, and increasingly, in pharmaceutical and biomedical applications. Its long aliphatic chain provides hydrophobicity and flexibility, while the terminal hydroxyl groups offer reactive sites for a multitude of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of **1,9-nonanediol**, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

1,9-Nonanediol is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₀ O ₂	[1]
Molecular Weight	160.25 g/mol	[1]
CAS Number	3937-56-2	[1]
Appearance	White crystalline solid	[2]
Melting Point	45-47 °C	[3]
Boiling Point	292.4 ± 8.0 °C at 760 mmHg	[4]
Density	0.9 ± 0.1 g/cm ³	[4]
Flash Point	137.0 ± 13.0 °C	[4]
Solubility	Sparingly soluble in water; Soluble in polar organic solvents like methanol and ethanol.	[5][6]
Vapor Pressure	0.0±0.6 mmHg at 25°C	[4]
LogP	1.53	[4]

Synthesis of 1,9-Nonanediol

Several synthetic routes to **1,9-nonanediol** have been developed, with methods starting from renewable resources like oleic acid gaining significant attention.

Synthesis from Oleic Acid via Ozonolysis and Reduction

A prominent and sustainable method for synthesizing **1,9-nonanediol** involves the ozonolysis of oleic acid to yield azelaic acid and pelargonic acid, followed by the reduction of azelaic acid or its ester.[4][7][8][9][10]

Experimental Protocol: Ozonolysis of Oleic Acid and Reduction of the resulting Azelaic Acid

Step 1: Ozonolysis of Oleic Acid to Azelaic Acid[4][9][10]

- **Reaction Setup:** A solution of oleic acid in a suitable solvent (e.g., methanol or a water dispersion) is prepared in a reaction vessel equipped with a gas dispersion tube, a stirrer, and a cooling system.[4][9]
- **Ozonolysis:** A stream of ozone-enriched oxygen is bubbled through the solution at a controlled temperature (typically low, e.g., -78 °C to 0 °C) until the reaction is complete, which can be monitored by the disappearance of the double bond (e.g., by TLC or spectroscopic methods).
- **Work-up:** The resulting ozonide is then oxidatively cleaved. This can be achieved by adding an oxidizing agent, such as hydrogen peroxide, often in the presence of formic acid.[10] The reaction mixture is then worked up to isolate the dicarboxylic acid products. Azelaic acid can be separated from the co-product, pelargonic acid, by crystallization or distillation.

Step 2: Reduction of Azelaic Acid (or its Ester) to **1,9-Nonanediol**

- **Esterification (Optional but recommended):** Azelaic acid is first converted to its dimethyl or diethyl ester by refluxing with an excess of the corresponding alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid). This facilitates the subsequent reduction.
- **Reduction:** The azelate ester is dissolved in a suitable solvent like tetrahydrofuran (THF) or diethyl ether. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with a catalyst, is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature or gentle reflux until completion.
- **Quenching and Work-up:** The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess reducing agent and precipitate the aluminum or boron salts.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude **1,9-nonanediol** is then purified.

Purification of 1,9-Nonanediol

Experimental Protocol: Recrystallization[11][12][13]

- **Solvent Selection:** A suitable solvent or solvent system is chosen where **1,9-nonanediol** is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures like ethyl acetate/hexane.[14]
- **Dissolution:** The crude **1,9-nonanediol** is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to just dissolve the solid.
- **Hot Filtration (if necessary):** If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
- **Crystallization:** The hot, clear solution is allowed to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
- **Collection and Washing:** The resulting crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- **Drying:** The purified crystals are dried in a desiccator or a vacuum oven to remove any residual solvent.



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Synthesis of **1,9-Nonanediol** from Oleic Acid.

Analytical Methods

The purity and identity of **1,9-nonanediol** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **1,9-nonanediol** and identifying any volatile impurities.

Experimental Protocol: GC-MS Analysis[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Sample Preparation: A dilute solution of **1,9-nonanediol** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used.
 - Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
 - Oven Program: A temperature gradient is programmed to separate the components of the sample. For example, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C).
 - Carrier Gas: Helium is commonly used as the carrier gas.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.
 - Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and fragmentation pattern of **1,9-nonanediol** and potential impurities.
- Data Analysis: The retention time and the mass spectrum of the major peak are compared to a reference standard or library data to confirm the identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of **1,9-nonanediol**.[\[6\]](#)[\[20\]](#)[\[21\]](#)

^1H NMR (Proton NMR) Spectrum Interpretation[6][21]

- A triplet corresponding to the protons on the carbons adjacent to the hydroxyl groups ($\text{HO}-\text{CH}_2-$).
- A multiplet for the protons on the carbons adjacent to these ($\text{HO}-\text{CH}_2-\text{CH}_2-$).
- A broad singlet or multiplet for the protons of the central methylene groups ($-\text{CH}_2-(\text{CH}_2)_5-\text{CH}_2-$).
- A singlet for the hydroxyl protons ($-\text{OH}$), which may be broad and its chemical shift can vary depending on the solvent and concentration.

^{13}C NMR (Carbon NMR) Spectrum Interpretation

- A peak for the carbons bonded to the hydroxyl groups (CH_2-OH).
- Distinct peaks for the other methylene carbons in the aliphatic chain, with chemical shifts varying based on their position relative to the hydroxyl groups.

Applications in Research and Drug Development

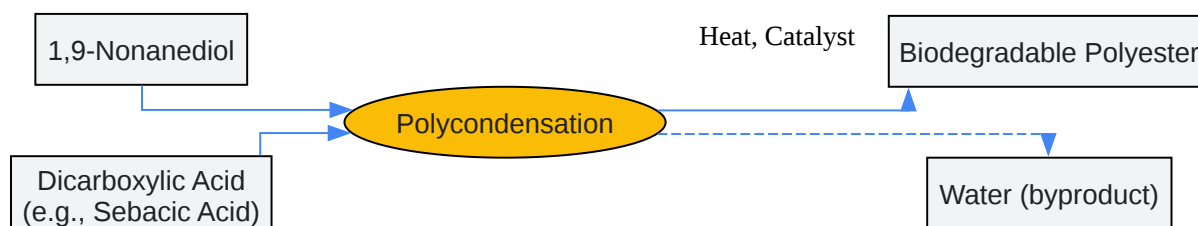
The unique properties of **1,9-nonanediol** make it a versatile platform molecule in various applications, particularly in the synthesis of polymers for biomedical use.

Monomer for Biodegradable Polyesters and Polyurethanes

1,9-Nonanediol serves as a valuable monomer for the synthesis of biodegradable polyesters and polyurethanes, which are of great interest for medical devices and drug delivery systems. [2][22][23][24][25][26][27][28][29][30] The long, flexible nine-carbon chain of **1,9-nonanediol** can impart desirable properties such as increased hydrophobicity, lower glass transition temperatures, and enhanced flexibility to the resulting polymers.

Experimental Protocol: Synthesis of a Polyester from **1,9-Nonanediol** and a Dicarboxylic Acid (e.g., Sebacic Acid)[31]

- **Reaction Setup:** Equimolar amounts of **1,9-nonanediol** and a dicarboxylic acid (e.g., sebacic acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. A catalytic amount of an esterification catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst) is added.
- **Polycondensation:** The reaction mixture is heated under a slow stream of nitrogen. The temperature is gradually increased (e.g., from 150 °C to 220 °C) while the water produced during the reaction is continuously removed by distillation.
- **Vacuum Application:** Once the majority of the water has been removed, a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight.
- **Monitoring:** The progress of the reaction can be monitored by measuring the acid number of the reaction mixture or by analyzing the molecular weight of the polymer by techniques like gel permeation chromatography (GPC).
- **Termination and Isolation:** Once the desired molecular weight is achieved, the reaction is cooled, and the resulting polyester is isolated.



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Polyester Synthesis Workflow.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While specific examples of marketed APIs directly synthesized from **1,9-nonanediol** are not prominently documented in publicly available literature, its bifunctional nature makes it a

potential intermediate for the synthesis of various complex molecules.[32][33][34][35][36] It can be used to introduce a flexible nine-carbon linker into a molecule, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Role in Drug Delivery Systems

Long-chain diols, including **1,9-nonanediol**, are explored for their potential in drug delivery systems.[5][37] They can act as penetration enhancers in topical and transdermal formulations by disrupting the lipid structure of the stratum corneum.[5] Furthermore, polyesters and polyurethanes derived from **1,9-nonanediol** can be formulated into nanoparticles, microparticles, or implants for controlled drug release.[23][30]

Safety and Toxicology

1,9-Nonanediol is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting.

Safety Information Summary:

Hazard	Classification	Precautionary Statements
Acute Toxicity	Not classified as acutely toxic.	May be harmful if swallowed.
Skin Corrosion/Irritation	May cause mild skin irritation.	Wear protective gloves.
Eye Damage/Irritation	May cause mild eye irritation.	Wear eye protection.
Environmental Hazard	Harmful to aquatic life with long-lasting effects.	Avoid release to the environment.

Note: This is a summary, and the full Safety Data Sheet (SDS) should be consulted before handling.

The biocompatibility of polymers derived from **1,9-nonanediol** is a critical factor for their use in medical devices and drug delivery.[38][39][40][41] Biocompatibility studies, including in vitro cytotoxicity and in vivo implantation tests, are essential to evaluate the suitability of these materials for biomedical applications.

Conclusion

1,9-Nonanediol is a versatile and valuable chemical with a growing range of applications, particularly in the development of advanced materials for the pharmaceutical and biomedical fields. Its synthesis from renewable resources enhances its appeal as a sustainable chemical building block. For researchers and drug development professionals, **1,9-nonanediol** offers a unique combination of a long, flexible aliphatic chain and reactive hydroxyl end-groups, providing opportunities for the design and synthesis of novel polymers and molecules with tailored properties for specific therapeutic applications. Further research into its use in drug delivery systems and as a linker in complex pharmaceutical ingredients is warranted to fully explore its potential.

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